molecular formula C20H18F3N3O B2699750 (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone CAS No. 2034560-20-6

(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone

Cat. No.: B2699750
CAS No.: 2034560-20-6
M. Wt: 373.379
InChI Key: WZXFTWMFVNMVRH-UHFFFAOYSA-N
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Description

(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a benzimidazole moiety linked to a pyrrolidine ring and a 4-(trifluoromethyl)phenyl methanone group. Benzimidazole derivatives are a privileged scaffold in pharmaceutical research, known for their diverse biological activities and their presence in compounds targeting various therapeutic areas . The inclusion of the trifluoromethyl group is a common strategy in lead optimization, as it can influence a compound's metabolic stability, lipophilicity, and binding affinity . Researchers are exploring this specific molecular architecture as part of a broader strategy to develop novel molecular hybrids and conjugates. This approach aims to create dual-targeting agents that can potentially overcome mechanisms of antibiotic resistance, particularly in difficult-to-treat pathogens . The compound is related to a class of phenyl(pyrrolidin-1-yl)methanone derivatives, which have been extensively investigated and reported to exhibit notable bioactivity in scientific literature . It is supplied exclusively for research applications in laboratory settings. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O/c1-13-24-17-4-2-3-5-18(17)26(13)16-10-11-25(12-16)19(27)14-6-8-15(9-7-14)20(21,22)23/h2-9,16H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXFTWMFVNMVRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone , also known by its CAS number 2034460-83-6, is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on structure-activity relationships, potential therapeutic applications, and relevant research findings.

Structural Overview

The compound features several key structural motifs:

  • Benzimidazole moiety : Known for its diverse biological properties, including antimicrobial and anticancer activities.
  • Pyrrolidine ring : Associated with various pharmacological effects.
  • Trifluoromethyl group : Enhances lipophilicity and metabolic stability.

Antimicrobial Activity

Research indicates that compounds containing benzimidazole and trifluoromethyl groups often exhibit significant antimicrobial properties. For instance, similar derivatives have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus. The presence of the trifluoromethyl group is particularly noted for enhancing antibacterial potency due to increased electron-withdrawing effects, which can affect the binding affinity to bacterial targets .

Anticancer Potential

The structural components of this compound suggest potential anticancer activities. Compounds with similar benzimidazole structures have demonstrated inhibitory effects on various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. Notably, studies have shown that derivatives can exhibit IC50 values in the micromolar range, indicating significant cytotoxicity against these cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes the relationships between structural features and biological activities observed in related compounds:

Structural FeatureBiological ActivityNotes
BenzimidazoleAntimicrobial, AnticancerEnhances interaction with DNA/RNA
PyrrolidineDiverse pharmacological effectsModulates receptor binding
Trifluoromethyl groupIncreased potencyEnhances lipophilicity and metabolic stability

This complexity allows for potentially greater specificity in targeting biological pathways, making it a valuable candidate for further research and development.

Case Studies

  • Antibacterial Activity : A study on structurally related compounds demonstrated that certain derivatives with a trifluoromethyl group exhibited low minimum inhibitory concentrations (MIC) against Staphylococcus aureus, indicating strong bactericidal effects .
  • Anticancer Activity : In vitro studies have shown that benzimidazole derivatives can inhibit the proliferation of cancer cell lines with IC50 values ranging from 0.5 to 10 µM. These findings suggest that modifications in the structure significantly impact their anticancer efficacy .
  • Mechanism of Action : Molecular docking studies have indicated that compounds similar to this one may interact with key enzymes involved in cancer cell proliferation and survival, such as CDK9 and VEGFR-2 .

Scientific Research Applications

The compound is noted for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. Its structure, which includes a benzo[d]imidazole moiety and a pyrrolidine ring, is believed to contribute to its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds containing benzimidazole derivatives exhibit significant antimicrobial properties. A study highlighted the activity of structurally related compounds against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for some derivatives were found to be as low as 0.25μg/mL\leq 0.25\,\mu g/mL, indicating potent activity against these pathogens.

Antimicrobial Activity Summary

CompoundTarget PathogenMIC (µg/mL)Cytotoxicity (µg/mL)
Compound AS. aureus MRSA≤0.25>32
Compound BC. neoformans≤0.25>32
Compound CE. coli>200>32

Anticancer Potential

The structural characteristics of the compound suggest potential anticancer properties. Studies have shown that similar compounds can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Studies on Anticancer Activity

  • Study on Breast Cancer Cells : In vitro studies demonstrated that compounds similar to this one could induce apoptosis in MCF-7 breast cancer cells through activation of caspase pathways.
  • Colon Cancer Research : Another study indicated effectiveness against HT29 colon cancer cells, where the compound inhibited cell growth significantly.

Pharmacokinetics

The compound is expected to exhibit high solubility in polar solvents, which may enhance its bioavailability and therapeutic efficacy. Understanding its pharmacokinetic profile is essential for evaluating its potential as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Heterocyclic Cores

Compound 65 ():
  • Structure: (1H-Benzo[d]imidazol-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone.
  • Key Differences :
    • Piperidine (6-membered ring) replaces pyrrolidine.
    • Trifluoromethyl group is at the 2-position of the phenyl ring.
  • Impact :
    • Piperidine’s larger ring may alter steric interactions and conformational flexibility compared to pyrrolidine .
    • The 2-trifluoromethylphenyl substituent may reduce planarity, affecting π-π stacking with hydrophobic targets.
Compound from :
  • Structure: 4-{1-[2-(4-Methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-[3-(trifluoromethyl)phenyl]-2-pyrrolidinone.
  • Key Differences: Pyrrolidinone (cyclic ketone) replaces pyrrolidine. 4-Methoxyphenoxyethyl chain introduces additional polarity.
  • The methoxyphenoxy group may enhance hydrogen bonding but introduce metabolic liabilities (e.g., demethylation).

Substituent Effects on Physicochemical Properties

Chlorophenyl vs. Trifluoromethylphenyl ( vs. Target Compound):
  • Compound : 2-(1-(3-(4-Chloroxyphenyl)-3-oxo-propyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole.
    • Chlorine provides moderate electron-withdrawing effects and lipophilicity (clogP ~3.2).
Fluorobenzyl Substitutions ():
  • Structure: (4-(1-(3-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-((3-fluorobenzyl)oxy)-3-methoxyphenyl)methanone.
  • Impact :
    • Fluorine atoms increase electronegativity and resistance to oxidative metabolism.
    • Dual fluorobenzyl groups raise molecular weight (567.63 g/mol) and may complicate pharmacokinetics (e.g., increased plasma protein binding) .

Q & A

Q. What are the recommended synthetic pathways for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyrrolidine core, often through cyclization or condensation reactions.
  • Step 2 : Introduction of the 2-methylbenzimidazole group via nucleophilic substitution or coupling reactions.
  • Step 3 : Attachment of the 4-(trifluoromethyl)phenyl ketone moiety using Friedel-Crafts acylation or similar methods.

Q. Optimization Strategies :

  • Use microwave-assisted synthesis to reduce reaction time and improve yields (e.g., 20–30% efficiency gains) .
  • Employ polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity during substitution reactions .
  • Catalysts like Pd(II) or Cu(I) can facilitate coupling steps, while controlled temperatures (e.g., 60–80°C) prevent side reactions .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity?

  • NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of the benzimidazole and trifluoromethyl groups. For example, the CF3 group shows a distinct 19F NMR signal at ~-60 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 404.15) .
  • IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1680 cm⁻¹) and C-F bonds (~1120 cm⁻¹) .

Q. What initial biological screening assays are appropriate to evaluate pharmacological potential?

  • Enzyme Inhibition Assays : Test against kinases or proteases due to benzimidazole’s affinity for ATP-binding pockets .
  • Cellular Viability Assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Binding Studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure target affinity (e.g., IC50 values) .

Q. How does the trifluoromethyl group influence physicochemical properties?

  • Lipophilicity : Increases logP by ~0.5–1.0 units, enhancing membrane permeability .
  • Metabolic Stability : The CF3 group resists oxidative degradation, improving half-life in vivo .
  • Electron-Withdrawing Effects : Polarizes the ketone moiety, altering reactivity in nucleophilic additions .

Q. What are key considerations for ensuring purity during synthesis and purification?

  • Chromatography : Use flash chromatography (silica gel, hexane/EtOAc gradients) or preparative HPLC (C18 column, acetonitrile/water) .
  • Recrystallization : Optimize solvent systems (e.g., ethanol/dichloromethane) to remove unreacted intermediates .
  • Purity Criteria : Target ≥95% purity by HPLC (retention time consistency) and <0.5% residual solvents by GC-MS .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across studies?

  • Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
  • Dose-Response Curves : Perform 8-point dilutions (e.g., 1 nM–100 μM) to calculate accurate EC50/IC50 values .
  • Orthogonal Validation : Confirm hits using alternate methods (e.g., Western blot for kinase inhibition alongside SPR) .

Q. What strategies optimize the compound’s pharmacokinetic profile through structural modifications?

  • Bioisosteric Replacement : Substitute the trifluoromethyl group with a chloro or cyano group to balance lipophilicity .
  • Prodrug Design : Introduce ester or phosphate moieties to enhance solubility and oral bioavailability .
  • Metabolic Soft Spots : Identify vulnerable sites (e.g., pyrrolidine N-methylation) via microsomal stability assays .

Q. How do computational modeling approaches elucidate target interactions?

  • Docking Studies : Use AutoDock Vina or Schrödinger to predict binding poses in ATP pockets (e.g., kinase domains) .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (RMSD <2 Å indicates robust binding) .
  • QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends .

Q. What experimental designs establish structure-activity relationships (SAR) for derivatives?

  • Analog Libraries : Synthesize derivatives with variations in:
    • Benzimidazole substituents (e.g., 2-methyl vs. 2-ethyl).
    • Pyrrolidine ring substitutions (e.g., 3R vs. 3S stereochemistry).
    • Trifluoromethyl positioning (para vs. meta) .
  • Biological Testing Matrix : Screen analogs against 3–5 related targets (e.g., kinases CDK2, EGFR, VEGFR2) to identify selectivity .

Q. What mechanisms underlie the compound’s stability under varying conditions?

  • pH Stability : Perform forced degradation studies (e.g., 1M HCl/NaOH, 25°C/24h) with HPLC monitoring. The benzimidazole ring is prone to hydrolysis at pH <3 .
  • Thermal Stability : TGA/DSC analysis reveals decomposition above 200°C, with degradation products characterized by LC-MS .
  • Light Sensitivity : Store solutions in amber vials; UV-Vis spectroscopy tracks photooxidation of the trifluoromethyl group .

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